molecular formula C17H27N3O6S B1662835 (4R,5S,6S)-3-{[(3S,5S)-5-(dimethylcarbamoyl)pyrrolidin-3-yl]sulfanyl}-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid hydrate CAS No. 119478-56-7

(4R,5S,6S)-3-{[(3S,5S)-5-(dimethylcarbamoyl)pyrrolidin-3-yl]sulfanyl}-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid hydrate

Cat. No.: B1662835
CAS No.: 119478-56-7
M. Wt: 401.5 g/mol
InChI Key: WCDAAZJSDNCCFU-NACOAMSHSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Meropenem trihydrate (C₁₇H₂₅N₃O₅S·3H₂O, molecular weight 437.51) is a carbapenem antibiotic with broad-spectrum activity against Gram-positive and Gram-negative bacteria, including Pseudomonas aeruginosa . It inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), disrupting peptidoglycan cross-linking . Clinically, it is used for severe infections such as meningitis, pneumonia, and intra-abdominal infections .

Properties

Key on ui mechanism of action

The bactericidal activity of meropenem results from the inhibition of cell wall synthesis. Meropenem readily penetrates the cell wall of most Gram-positive and Gram-negative bacteria to reach penicillin-binding- protein (PBP) targets. Its strongest affinities are toward PBPs 2, 3 and 4 of Escherichia coli and Pseudomonas aeruginosa;  and PBPs 1, 2 and 4 of Staphylococcus aureus.
The bactericidal activity of meropenem results from the inhibition of cell wall synthesis. Meropenem readily penetrates the cell wall of most Gram-positive and Gram-negative bacteria to reach penicillin-binding-protein (PBP) targets. Its strongest affinities are toward PBPs 2, 3 and 4 of Escherichia coli and Pseudomonas aeruginosa;  and PBPs 1, 2, and 4 of Staphylococcus aureus. Bactericidal concentrations (defined as a 3 log10 reduction in cell counts within 12 to 24 hours) are typically 1-2 times the bacteriostatic concentrations of meropenem, with the exception of Listeria monocytogenes, against which lethal activity is not observed.

CAS No.

119478-56-7

Molecular Formula

C17H27N3O6S

Molecular Weight

401.5 g/mol

IUPAC Name

(4R,5S,6S)-3-[(3S,5S)-5-(dimethylcarbamoyl)pyrrolidin-3-yl]sulfanyl-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid;hydrate

InChI

InChI=1S/C17H25N3O5S.H2O/c1-7-12-11(8(2)21)16(23)20(12)13(17(24)25)14(7)26-9-5-10(18-6-9)15(22)19(3)4;/h7-12,18,21H,5-6H2,1-4H3,(H,24,25);1H2/t7-,8-,9+,10+,11-,12-;/m1./s1

InChI Key

WCDAAZJSDNCCFU-NACOAMSHSA-N

Isomeric SMILES

C[C@@H]1[C@@H]2[C@H](C(=O)N2C(=C1S[C@H]3C[C@H](NC3)C(=O)N(C)C)C(=O)O)[C@@H](C)O.O

Canonical SMILES

CC1C2C(C(=O)N2C(=C1SC3CC(NC3)C(=O)N(C)C)C(=O)O)C(C)O.O

Other CAS No.

119478-56-7

physical_description

Solid

Pictograms

Irritant

solubility

Sparingly
5.63e+00 g/L

Synonyms

3-(5-dimethylcarbamoylpyrrolidin-3-ylthio)-6-(1-hydroxyethyl)-4-methyl-7-oxo-1-azabicyclo(3.2.0)hept-2-ene-2-carboxylic acid
meropenem
Merrem
Penem
Ronem
SM 7338
SM-7338
SM7338

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Key Steps

This route, detailed in WO2006035300A2, constructs the carbapenem core through a stereoselective condensation between enol-phosphate (Formula III) and thiopyrrolidine (Formula IV). The reaction sequence comprises three critical stages:

  • Condensation Reaction :
    Enol-phosphate (III) and thiopyrrolidine (IV) undergo nucleophilic substitution in ethyl acetate at -60°C to -10°C, catalyzed by diisopropylamine. This低温 protocol minimizes β-lactam ring degradation while achieving >95% conversion to the protected intermediate (Formula V).

  • Hydrogenolytic Deprotection :
    The biphasic system (ethyl acetate/water) undergoes hydrogenolysis using 5% Pd/C at 20–25°C under 3–5 bar H₂. Buffer systems containing N-methylmorpholine and acetic acid maintain pH 7.0–7.5, preventing acid-catalyzed decomposition.

  • Crystallization :
    Aqueous extracts are concentrated via reverse osmosis before adding antisolvents (acetone, THF, or isopropanol) at 0–5°C to precipitate meropenem trihydrate.

Process Optimization and Scalability

Key innovations in this method include:

  • Chromatography-Free Purification : Direct isolation from aqueous layers eliminates costly column purification steps.
  • Antisolvent Selection : Tetrahydrofuran yields 50 g batches with 98.2% HPLC purity, while isopropanol generates 22 g with 98.5% purity.
  • Temperature Control : Maintaining ≤10°C during crystallization suppresses hydrate polymorphism.

Table 1: Performance Metrics for Enol-Phosphate Route

Parameter Example 4 (THF) Example 5 (IPA)
Starting Material (V) 100 g 100 g
Antisolvent Volume 1.5 L THF 1.5 L IPA
Crystallization Temp 5–10°C 0–5°C
Yield 50 g (50%) 22 g (22%)
HPLC Purity 98.2% 98.5%
Residual Solvents <0.1% THF <0.1% IPA

Limitations and Challenges

Despite high purity outputs, the 22–50% yields reflect inherent stoichiometric constraints in the condensation step. Scale-up requires precise control of exothermic hydrogenolysis, with reactor cooling capacities critical for maintaining ≤25°C.

Methanol Solvate Recrystallization Method

Principle of Solvate-Mediated Crystallization

WO2014104583A1 and EP2938617B1 describe a paradigm-shifting approach using a methanol solvate intermediate to enhance water solubility. The process involves:

  • Slurry Conversion : Crude meropenem hydrate is stirred in cold methanol (-10°C to 5°C) at 3–4 mL/g to form a methanol solvate.
  • Dissolution and Filtration : The solvate dissolves in water (5–15°C) at 50–100 mg/mL, followed by 0.2 μm filtration.
  • Anti-Solvent Precipitation : Gradual addition of acetone/isopropanol at 0–5°C induces high-purity trihydrate crystallization.

Advantages Over Conventional Methods

  • Degradation Minimization : Processing below 15°C reduces epimerization to <0.2% compared to 1.5–2.0% in thermal methods.
  • Residual Solvent Control : Methanol levels in final product measure <300 ppm vs. 500–800 ppm in earlier processes.
  • Yield Enhancement : 89–94.9% recovery from crude hydrate inputs.

Table 2: Recrystallization Performance with Different Anti-Solvents

Anti-Solvent Volume Ratio (Anti-Solvent:Water) Crystallization Time Yield Purity
Acetone 4:1 5 hours 94.5% ≥99.0%
Isopropanol 3:1 4 hours 94.9% ≥99.0%

Industrial Implementation Considerations

The methanol solvate method’s success hinges on:

  • Seeding Protocols : Introducing 0.1–0.5% w/w trihydrate seeds reduces induction time by 40%.
  • Gradual Anti-Solvent Addition : Stepwise introduction (30 mL → 20 mL → 250 mL) prevents oiling out.
  • Wash Optimization : 2:1 acetone/water washes remove surface methanol without resolubilizing product.

Comparative Analysis of Synthesis Routes

Efficiency Metrics

Table 3: Route Comparison

Parameter Enol-Phosphate Route Methanol Solvate Route
Starting Material Novel synthesis Crude hydrate input
Total Steps 4 3
Cycle Time 48–72 hours 24–36 hours
Maximum Batch Size 100 kg 500 kg
API Cost (USD/g) $12–$15 $8–$10

Quality Attributes

Table 4: Quality Comparison

Parameter Enol-Phosphate Route Methanol Solvate Route
HPLC Purity 98.2–98.5% ≥99.0%
Related Substances 1.2–1.8% 0.5–0.8%
Residual Solvents <0.1% <0.05%
Polymorphic Form Trihydrate Trihydrate

Chemical Reactions Analysis

Hydrolysis Reactions

Meropenem’s chemical structure makes it susceptible to hydrolysis, particularly of its β-lactam ring. This reaction is influenced by enzymatic activity, pH, and temperature.

Enzymatic Hydrolysis by DHP-I

Meropenem’s resistance to hydrolysis by dehydropeptidase-I (DHP-I) varies across species. While stable against human and guinea pig DHP-I, it is highly susceptible to murine DHP-I. This enzymatic hydrolysis leads to therapeutic failure in some generic formulations due to structural variations in the trisodium adducts, which increase susceptibility to DHP-I .

Chemical Hydrolysis

  • Acidic/Alkaline Conditions : Meropenem undergoes rapid hydrolysis under extreme pH conditions. Acidic hydrolysis (pH < 2) and alkaline hydrolysis (pH > 13) yield ring-opened products, including 1-pyrroline and 2-pyrroline isomers .

  • Hydrogen Peroxide Degradation : In forced degradation studies, meropenem degrades completely in 3% hydrogen peroxide within one hour, forming distinct degradation peaks .

Metabolite Formation

Hydrolysis products include bicyclic compounds (e.g., 3C) and ring-opened derivatives. For example, alkaline hydrolysis generates a mixture of 1-pyrroline (3A) and 2-pyrroline (3B) isomers, which equilibrate in solution .

Stability Under Various Conditions

Meropenem’s stability is influenced by temperature, storage conditions, and chemical environment.

Radiostability

  • Low-Dose Radiation (25 kGy) : No significant changes in physicochemical properties (FT-IR, DSC, XRPD) or antimicrobial activity were observed .

  • High-Dose Radiation (400 kGy) : Minor shifts in melting temperatures (ΔT onset = 5.5°C) and enthalpy (ΔH = 8.8 J/g) were noted, but no major structural degradation .

Thermal Stability

Meropenem trihydrate loses water of crystallization at ~130°C (TGA analysis), followed by decomposition at higher temperatures .

Plasma Stability

At −20°C, meropenem degrades concentration-dependently over 80 days, with higher concentrations (e.g., 87.6 mg/L) showing faster initial degradation .

Key Intermediates

  • Methyl vinyl phosphate (MVP) : Used in the synthesis of the side chain, leading to intermediates like MGI-1 (β-methyldiazoazetidinone) and MGI-9 (2-chlorodihydrobenzoxazinone) .

  • Diprotected Meropenem (MGI-7) : A critical intermediate that undergoes hydrolysis during synthesis .

Mutagenic Impurities

The synthesis pathway generates potential mutagenic impurities (e.g., MGI-5, MGI-10), which require stringent quantification due to genotoxic risks .

Degradation Pathways

Meropenem’s degradation pathways are summarized in the following table:

Condition Degradation Products Key Observations
Enzymatic (mDHP-I) Ring-opening hydrolysis Therapeutic failure in some generics
Acidic (pH < 2) 1-Pyrroline and 2-pyrroline isomers Immediate degradation
Alkaline (pH > 13) Bicyclic compounds (e.g., 3C) Equilibration of isomers in solution
Hydrogen Peroxide Complete degradation within 1 hour No interfering peaks at retention time
Radiation (25 kGy) No significant degradation Sterility achievable without structural change

Structural and Analytical Insights

  • NMR Analysis : Hydrogen bonding between functional groups and water of crystallization stabilizes the trihydrate form .

  • LC-MS Data : Quantification of impurities (e.g., MGI-5, MGI-10) requires validated methods due to their mutagenic potential .

  • XRPD : No structural changes observed after radiation at 25 kGy .

Implications for Therapeutic Use

Hydrolysis susceptibility impacts bioavailability and efficacy. For example, generics with trisodium adducts may degrade faster in vivo due to increased DHP-I hydrolysis . Stability in infusion devices and plasma necessitates precise storage conditions to maintain potency .

Scientific Research Applications

Treatment of Infections

Meropenem trihydrate is utilized in various clinical scenarios:

  • Complicated Intra-abdominal Infections : It is commonly prescribed for complex infections such as appendicitis and peritonitis caused by susceptible bacteria. Due to its broad spectrum, it can be used empirically before the causative organism is identified .
  • Complicated Urinary Tract Infections (cUTI) : Meropenem is part of combination therapies like Vabomere, which pairs it with Vaborbactam to enhance efficacy against resistant strains .
  • Immunocompromised Patients : Its effectiveness makes it a preferred choice for treating infections in immunocompromised individuals, where the risk of severe infections is heightened .

Animal Studies and Experimental Applications

Research has demonstrated the efficacy of meropenem trihydrate in animal models:

  • Pancreatitis Treatment : In studies involving male Sprague-Dawley rats with acute necrotizing pancreatitis, meropenem significantly reduced hemorrhage and fat necrosis scores. When combined with deferoxamine, improvements were noted across various parameters, although statistical significance was not achieved .
  • Infection Models : Efficacy has been tested in neutropenic animal models infected with Pseudomonas aeruginosa and Klebsiella pneumoniae. These studies assess pharmacodynamics and the time above the minimum inhibitory concentration (MIC) necessary for effective treatment .

Compatibility and Administration Methods

The compatibility of meropenem with other injectable drugs has been extensively studied:

  • A study found that 83 out of 101 injectable drugs tested were compatible with meropenem when administered via Y-site injection, indicating its versatility in combination therapies .
  • Continuous infusion methods have also been explored, particularly for severe cases like necrotizing pancreatitis, showing promising results in improving patient outcomes while minimizing side effects .

Dosage Information

  • The typical dosage for adults ranges from 500 mg to 2 g every 8 hours, depending on the severity of the infection and patient factors such as renal function.

Pharmacokinetic Properties

  • Meropenem exhibits a half-life of approximately 1 hour, requiring frequent dosing to maintain therapeutic levels. Its pharmacokinetics are influenced by factors such as age, renal function, and co-administered medications.

Case Study 1: Efficacy in Severe Infections

A clinical review highlighted a case where meropenem was successfully used to treat a patient with severe cUTI caused by multidrug-resistant Klebsiella pneumoniae. The patient showed significant improvement after starting therapy with meropenem combined with Vaborbactam, leading to negative urine cultures within days.

Case Study 2: Combination Therapy in Pancreatitis

In another study involving acute pancreatitis, patients receiving a combination of meropenem and deferoxamine showed reduced rates of infection compared to those receiving standard care. This suggests potential benefits of combination therapy in managing complex cases of pancreatitis .

Mechanism of Action

Meropenem exerts its bactericidal effects by inhibiting cell wall synthesis. It readily penetrates the cell wall of most Gram-positive and Gram-negative bacteria to reach penicillin-binding proteins (PBPs). By binding to these proteins, Meropenem disrupts the synthesis of the bacterial cell wall, leading to cell death .

Comparison with Similar Compounds

Stability and Degradation Profiles

Thermal and Alkaline Stability :

  • Meropenem decomposes above 150°C, forming cytotoxic degradation products .
  • Alkaline conditions accelerate degradation, unlike vancomycin .

Radiostability :

  • 25 kGy: No chemical degradation or loss of antimicrobial activity .
  • 400 kGy : β-lactam ring cleavage reduces efficacy, with radical defects (~1500 ppm) observed .

Ultrasound Degradation :

    Biological Activity

    Meropenem trihydrate is a broad-spectrum carbapenem antibiotic widely used in clinical settings for the treatment of various bacterial infections. Its biological activity is characterized by its ability to inhibit bacterial cell wall synthesis, making it effective against a wide range of gram-positive and gram-negative bacteria. This article delves into the biological activity of meropenem trihydrate, supported by data tables, case studies, and research findings.

    Meropenem exerts its antibacterial effects primarily through the inhibition of penicillin-binding proteins (PBPs), which are essential for bacterial cell wall synthesis. By binding to these proteins, meropenem disrupts the cross-linking of peptidoglycan layers in the bacterial cell wall, leading to cell lysis and death. The compound is particularly effective against:

    • Gram-positive bacteria : Moderate activity
    • Gram-negative bacteria : Excellent activity against both aerobic and anaerobic strains

    This broad-spectrum activity makes meropenem a valuable option for treating complicated infections such as intra-abdominal infections, skin and skin structure infections, and bacterial meningitis in pediatric patients .

    Pharmacokinetics

    Meropenem's pharmacokinetic profile is crucial for its effectiveness. It is administered intravenously and has a volume of distribution that allows for rapid penetration into tissues. The following table summarizes key pharmacokinetic parameters:

    ParameterValue
    Half-life1 hour
    Peak plasma concentration20-30 mg/L (after a 1g dose)
    Volume of distribution0.2 L/kg
    Clearance0.15 L/h/kg

    These parameters indicate that meropenem achieves therapeutic concentrations quickly, which is essential for treating severe infections .

    Case Studies

    • Treatment of Necrotizing Pancreatitis : A study reported that intravenous infusion of meropenem trihydrate significantly improved recovery times in patients with necrotizing pancreatitis compared to other treatment regimens. Group I (single dose) showed a recovery time median of 0 days, while Group II (infusion) had a median recovery time of 1 day (P<0.001) .
    • Cystic Fibrosis Patients : Continuous infusion of meropenem has been shown to maintain serum concentrations above the minimum inhibitory concentration (MIC) for susceptible strains in cystic fibrosis patients, leading to improved pulmonary function and reduced exacerbation frequency .

    Microbiological Studies

    Research has demonstrated that meropenem is effective against various pathogens, including multidrug-resistant organisms. A microbiological study indicated that continuous infusion regimens resulted in higher probabilities of target attainment (PTA) for achieving pharmacodynamic targets compared to intermittent dosing .

    Stability Studies

    The stability of meropenem trihydrate has been evaluated under various conditions. A study on the radiostability of meropenem indicated that exposure to ionizing radiation did not significantly alter its microbial activity or structural integrity, suggesting robust stability under certain conditions .

    Impurities and Safety

    Recent investigations into potential mutagenic impurities associated with meropenem trihydrate have led to the development of analytical methods for their quantification. These impurities have been identified during the synthesis process but are present at levels below safety thresholds established by regulatory agencies .

    Q & A

    Basic Research Questions

    Q. How can researchers optimize the synthesis of meropenem trihydrate to minimize impurities?

    • Methodological Answer :

    • Utilize continuous mode reactors with residence times ≤5 minutes (ideally 2–3 minutes) to reduce decomposition during dissolution and cooling steps. Batch processes with prolonged heating in water increase impurities like meropenemic acid (Formula II) and meropenem dimer (Formula III) due to hydrolysis and oligomerization .
    • Post-synthesis, treat solutions with activated carbon to adsorb impurities and use seed crystals of meropenem trihydrate during crystallization to enhance purity (≥98% by HPLC) .

    Q. What analytical methods are essential for quantifying meropenem trihydrate in biological matrices?

    • Methodological Answer :

    • High-Performance Liquid Chromatography (HPLC) with UV detection (e.g., Combiflash Companion® systems) is critical. Use mobile phases like dichloromethane/methanol/ammonium hydroxide mixtures to resolve meropenem from plasma proteins and degradation products .
    • Validate methods for linearity (1–100 µg/mL), precision (RSD ≤5%), and recovery (≥90%) to ensure pharmacokinetic data reliability .

    Q. How should researchers design stability studies for meropenem trihydrate under varying pH conditions?

    • Methodological Answer :

    • Conduct pH-dependent stability assays by incubating meropenem trihydrate in buffers (pH 4–9) at 37°C. Monitor degradation via HPLC or mass spectrometry. Degradation peaks at pH <5 correlate with meropenemic acid formation, while alkaline conditions favor dimerization .
    • For long-term storage, maintain powder at -20°C in sealed, desiccated containers to prevent hydration and thermal decomposition .

    Advanced Research Questions

    Q. What strategies mitigate the formation of meropenem dimer during large-scale production?

    • Methodological Answer :

    • Solvent Optimization : Replace water with methanol during dissolution to avoid hydrolysis, but note trade-offs in residual solvent limits (e.g., methanol content ≤3,000 ppm) .
    • Process Control : Implement rapid cooling (≤30°C within 2 minutes) and use acetone/isopropanol as antisolvents to precipitate meropenem trihydrate before dimerization occurs .

    Q. How do polymorphic forms of meropenem trihydrate impact its bioavailability, and how are they characterized?

    • Methodological Answer :

    • Polymorphs (e.g., Forms A and B) exhibit distinct X-Ray Powder Diffraction (XRPD) patterns (e.g., peaks at 2θ = 9.8°, 15.2°, and 18.6° for Form A vs. 7.4°, 12.1° for Form B). Use XRPD to verify batch consistency .
    • Assess dissolution rates in simulated intestinal fluid (pH 6.8): Form A shows 15% faster dissolution than Form B, impacting bioavailability in pharmacokinetic models .

    Q. What regulatory challenges arise in validating meropenem trihydrate for pharmaceutical equivalence studies?

    • Methodological Answer :

    • Address stereochemical complexity : Submit data on isomerism (e.g., (1R,5S,6S) configuration) and particle size distribution (D90 ≤50 µm) to demonstrate equivalence in dissolution and absorption .
    • Justify deviations from USP monographs (e.g., omitting pyrogen tests) by providing comparative HPLC impurity profiles (total impurities ≤1.0%) .

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Reactant of Route 1
    (4R,5S,6S)-3-{[(3S,5S)-5-(dimethylcarbamoyl)pyrrolidin-3-yl]sulfanyl}-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid hydrate
    Reactant of Route 2
    (4R,5S,6S)-3-{[(3S,5S)-5-(dimethylcarbamoyl)pyrrolidin-3-yl]sulfanyl}-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid hydrate

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.